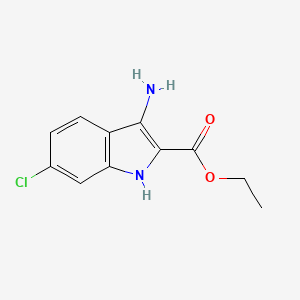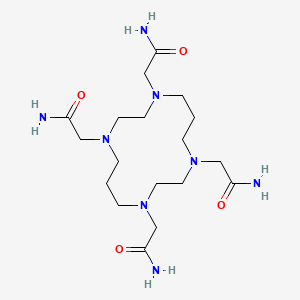![molecular formula C27H17N5Na2O8S B1498401 disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate CAS No. 72207-95-5](/img/structure/B1498401.png)
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino, hydroxy, and sulfo groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino benzoic acid, followed by coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can help in maintaining the required reaction conditions and improving the yield. Catalysts and solvents are often employed to enhance the reaction rates and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in redox reactions, while the sulfo and hydroxy groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzoic acid: Known for its use in dye synthesis and pharmaceutical applications.
4-Amino-3-hydroxybenzoic acid: Used in the preparation of sphingosine kinase inhibitors.
Benzoic acid, 4-hydroxy-: Commonly used as a preservative and in the synthesis of various organic compounds.
Uniqueness
The unique combination of functional groups in benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2) allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
72207-95-5 |
|---|---|
Molekularformel |
C27H17N5Na2O8S |
Molekulargewicht |
617.5 g/mol |
IUPAC-Name |
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C27H19N5O8S.2Na/c28-14-6-5-13-11-22(41(38,39)40)24(25(34)17(13)12-14)32-30-19-8-7-18(15-3-1-2-4-16(15)19)29-31-20-9-10-21(33)23(26(20)35)27(36)37;;/h1-12,33-35H,28H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI-Schlüssel |
HWMSOVGCOJHRML-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Key on ui other cas no. |
72207-95-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1498319.png)
![1,6-Bis[3-(trifluoromethyl)-3H-diazirin-3-yl]-3,8-dimethoxydibenzeneDiscontinued](/img/structure/B1498320.png)



![4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1498332.png)







